molecular formula C27H28O5 B13695263 (3R,4S,5R,6R)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-one

(3R,4S,5R,6R)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-one

Cat. No.: B13695263
M. Wt: 432.5 g/mol
InChI Key: SFKYGYRKFMUHAD-UHFFFAOYSA-N
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Description

(3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by its tetrahydropyran ring, which is substituted with benzyloxy groups and a methyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of hydroxyl groups followed by the formation of the tetrahydropyran ring. The benzyloxy groups are introduced through benzylation reactions, and the final product is obtained after several purification steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one involves its interaction with specific molecular targets. The benzyloxy groups and the tetrahydropyran ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-tetrahydro-6-methylpyran-2-one is unique due to its specific substitution pattern and the presence of the tetrahydropyran ring. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Biological Activity

(3R,4S,5R,6R)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-one is a complex organic compound with significant potential in various biological applications. Its unique structural characteristics, including a tetrahydropyran ring and multiple benzyloxy substituents, contribute to its reactivity and biological interactions.

  • Molecular Formula : C34H36O6
  • Molecular Weight : 540.65 g/mol
  • CAS Number : 4132-28-9

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The tetrahydropyran ring and benzyloxy groups facilitate binding to molecular targets, influencing various biochemical pathways. Research indicates that it may modulate enzyme activity, which can be critical in drug discovery and development.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory effects on several enzymes:

  • Cholinesterase Inhibition : This compound has shown potential as a cholinesterase inhibitor, which could have implications for treating neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : The compound has been evaluated for its antioxidant properties, indicating a capacity to scavenge free radicals and reduce oxidative stress in cellular models.

Antimicrobial Properties

Preliminary research suggests that this compound possesses antimicrobial activity against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Case Studies

  • Neuroprotective Effects
    • A study investigated the neuroprotective effects of this compound in vitro using neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of neuronal function at certain concentrations.
  • Antimicrobial Efficacy
    • In another study focusing on its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent inhibition of bacterial growth.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(2R,3R,4R,5S,6R)-3,4,5-tris(benzyloxy)-2-(benzyloxymethyl)-6-ethynyl-tetrahydropyranStructureModerate cholinesterase inhibition
(3R,4S,5R,6R)-1,1-Dichloro-3,4,5,7-tetrakis(benzyloxy)heptane-2,6-diolStructureAntimicrobial properties

Properties

IUPAC Name

6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-26H,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKYGYRKFMUHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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